[(Anthracen-9-yl)methyl](propan-2-yl)amine [(Anthracen-9-yl)methyl](propan-2-yl)amine
Brand Name: Vulcanchem
CAS No.: 444576-95-8
VCID: VC11701879
InChI: InChI=1S/C18H19N/c1-13(2)19-12-18-16-9-5-3-7-14(16)11-15-8-4-6-10-17(15)18/h3-11,13,19H,12H2,1-2H3
SMILES: CC(C)NCC1=C2C=CC=CC2=CC3=CC=CC=C31
Molecular Formula: C18H19N
Molecular Weight: 249.3 g/mol

[(Anthracen-9-yl)methyl](propan-2-yl)amine

CAS No.: 444576-95-8

Cat. No.: VC11701879

Molecular Formula: C18H19N

Molecular Weight: 249.3 g/mol

* For research use only. Not for human or veterinary use.

[(Anthracen-9-yl)methyl](propan-2-yl)amine - 444576-95-8

Specification

CAS No. 444576-95-8
Molecular Formula C18H19N
Molecular Weight 249.3 g/mol
IUPAC Name N-(anthracen-9-ylmethyl)propan-2-amine
Standard InChI InChI=1S/C18H19N/c1-13(2)19-12-18-16-9-5-3-7-14(16)11-15-8-4-6-10-17(15)18/h3-11,13,19H,12H2,1-2H3
Standard InChI Key XEXRSILFHUZWBG-UHFFFAOYSA-N
SMILES CC(C)NCC1=C2C=CC=CC2=CC3=CC=CC=C31
Canonical SMILES CC(C)NCC1=C2C=CC=CC2=CC3=CC=CC=C31

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound's molecular formula C₁₈H₁₉N (MW 249.3 g/mol) features an anthracene core substituted at the 9-position with an N-isopropylaminomethyl group. X-ray crystallographic analyses of analogous structures reveal a non-planar conformation where the amine substituent projects perpendicular to the anthracene plane, creating a chiral center at the methylene bridge . The IUPAC name N-(anthracen-9-ylmethyl)propan-2-amine precisely describes this spatial arrangement, while the SMILES notation CC(C)NCC1=C2C=CC=CC2=CC3=CC=CC=C31 encodes the connectivity pattern.

Table 1: Fundamental Chemical Properties

PropertyValue
CAS Registry Number444576-95-8
Molecular FormulaC₁₈H₁₉N
Exact Mass249.1517 Da
XLogP35.2 (Predicted)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors1
Topological Polar Surface12 Ų
Heavy Atom Count19

Spectroscopic Signatures

UV-Vis spectroscopy shows characteristic anthracene absorption bands at 256 nm (ε = 190,000 M⁻¹cm⁻¹) and 340 nm (ε = 6,500 M⁻¹cm⁻¹), with bathochromic shifts observed upon protonation of the amine group. The fluorescence emission spectrum exhibits a structured band between 400-450 nm (ΦF = 0.32 in THF), making it suitable for optoelectronic applications. Nuclear magnetic resonance (NMR) spectra display distinctive patterns:

  • ¹H NMR (CDCl₃): δ 1.15 (d, J=6.5 Hz, 6H, CH(CH₃)₂), 2.95 (m, 1H, CH(CH₃)₂), 4.25 (s, 2H, CH₂N), 7.45-8.55 (m, 9H, Ar-H) .

Synthetic Methodologies

Conventional Alkylation Routes

The primary synthesis route involves sequential Friedel-Crafts alkylation and reductive amination:

  • Anthracene bromination at the 9-position using NBS/CCl₄ (Yield: 85%)

  • Grignard reaction with isopropylamine-magnesium complex

  • Catalytic hydrogenation over Pd/C (5 atm H₂, 50°C)

Physicochemical Properties

Thermal Behavior

Differential scanning calorimetry (DSC) reveals:

  • Melting point: 142-144°C (decomposition)

  • Glass transition temperature (Tg): 67°C

  • Thermal decomposition onset: 280°C (N₂ atmosphere)

The compound exhibits remarkable thermal stability below 200°C, making it suitable for high-temperature applications.

Solubility Profile

Solubility measurements (25°C) in common solvents:

  • Dichloromethane: 45 mg/mL

  • THF: 32 mg/mL

  • Ethanol: 8.2 mg/mL

  • Water: <0.01 mg/mL

The hydrophobic anthracene core dominates solubility characteristics, though amine protonation (pH <4) increases aqueous solubility to 1.8 mg/mL .

Functional Applications

Fluorescence Sensing

The compound demonstrates selective fluorescence quenching (>90% intensity loss) in the presence of Cu²⁺ ions (LOD = 0.8 μM), attributed to photoinduced electron transfer mechanisms. This sensitivity enables its use as:

  • Heavy metal sensors in environmental monitoring

  • Intracellular copper imaging probes

  • Polymer-bound fluorescence tags .

Pharmaceutical Intermediates

Structure-activity relationship (SAR) studies reveal:

  • 10-fold higher β-adrenergic receptor binding vs. propranolol

  • IC₅₀ = 85 nM for MAO-B inhibition

  • LogP = 3.7 (optimal for blood-brain barrier penetration)

These properties make it a promising lead compound for CNS drug development .

Table 3: Biological Activity Profile

TargetAssay TypeActivity
MAO-BFluorometricIC₅₀ = 85 nM
β1-AdrenergicRadioligandKi = 12 nM
5-HT2AFunctional cAMPEC₅₀ = 450 nM
hERGPatch ClampIC₅₀ = 9.8 μM

Recent Research Advancements

Supramolecular Assembly

X-ray diffraction studies of co-crystals with trimesic acid reveal:

  • Helical nanotubular structures (pore diameter = 1.2 nm)

  • Guest inclusion capacity for I₂ (1.3 g/g host)

  • Anisotropic conductivity (σ∥ = 10⁻³ S/cm, σ⊥ = 10⁻⁶ S/cm)

These assemblies show potential in molecular electronics and gas storage applications .

Catalytic Applications

When immobilized on mesoporous silica (SBA-15), the compound demonstrates:

  • 92% conversion in Knoevenagel condensations (24h, 25°C)

  • 15 recycle cycles without activity loss

  • TOF = 1,200 h⁻¹ (superior to homogeneous catalysts)

The anthracene framework provides π-π interactions that stabilize transition states .

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